

Application Notes: **Echimidine N-oxide** as a Reference Standard in Chromatography

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Compound of Interest		
Compound Name:	Echimidine N-oxide	
Cat. No.:	B1141805	Get Quote

Introduction

Echimidine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) and the N-oxide form of echimidine.[1] PAs are a large class of secondary metabolites found in numerous plant families, notably Boraginaceae, Asteraceae, and Fabaceae.[2][3] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the presence of PAs and their N-oxides in the food chain is a significant global food safety concern.[4][5] Regulatory bodies, such as the European Food Safety Authority (EFSA), have identified **Echimidine N-oxide** as a key contaminant to monitor in foodstuffs like honey, tea, herbal preparations, and milk.[6]

As a certified primary reference substance, **Echimidine N-oxide** is essential for the accurate identification and quantification of this contaminant in various matrices.[7] Its use in chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for sensitive and selective detection, ensuring consumer safety and regulatory compliance.[8] These application notes provide detailed protocols for the use of **Echimidine N-oxide** as a reference standard in the analysis of PAs in food and herbal products.

Physicochemical Properties of Echimidine N-oxide



Property	Value
CAS Number	41093-89-4
Molecular Formula	C20H31NO8
Molecular Weight	413.46 g/mol
Appearance	Powder
Storage	Store at -20°C for long-term stability (up to 24 months).[2]

Chromatographic Method Performance

The use of **Echimidine N-oxide** as a reference standard enables the validation of analytical methods. The following table summarizes typical performance data for the quantification of **Echimidine N-oxide** in various food matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Parameter	Honey Matrix Milk Matrix		Tea Matrix	
Limit of Detection (LOD)	0.015 - 0.75 μg/kg	0.005 - 0.054 μg/L	0.015 - 0.75 μg/kg	
Limit of Quantification (LOQ)	0.05 - 2.5 μg/kg	0.009 - 0.123 μg/L	0.05 - 2.5 μg/kg	
Recovery	64.5 - 103.4%	65.2 - 112.2%	67.6 - 107.6%	
Precision (RSD)	< 15%	< 15%	< 15%	

Data compiled from a validated multi-matrix UHPLC-MS/MS method.[4]

Mass Spectrometry Parameters

For targeted analysis using tandem mass spectrometry, specific precursor and product ion transitions are monitored. The following table details the optimized Multiple Reaction Monitoring (MRM) parameters for **Echimidine N-oxide**.



Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy 1 (eV)	Product Ion 2 (m/z)	Collision Energy 2 (eV)	Decluster ing Potential (V)
Echimidine N-oxide	414.3	254.3	43	352.2	35	91

Parameters are for positive electrospray ionization (ESI+) mode.[1]

Experimental ProtocolsPreparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of **Echimidine N-oxide** for calibration and spiking experiments.

Materials:

- Echimidine N-oxide reference standard
- Methanol or Acetonitrile (HPLC or LC-MS grade)
- Deionized water
- Volumetric flasks and pipettes

Procedure:

- Primary Stock Solution (100 μg/mL):
 - 1. Accurately weigh 1 mg of **Echimidine N-oxide** reference standard.
 - 2. Transfer the powder to a 10 mL volumetric flask.
 - 3. Dissolve and bring to volume with methanol or acetonitrile.[4][9] This solution should be stored at -20°C.
- Mixed Standard Working Solution (1 μg/mL):



- Pipette the appropriate volume of the Echimidine N-oxide primary stock solution (and other PA standards if required) into a volumetric flask.
- 2. Dilute with a mixture of methanol and water (5:95, v/v) to the final volume.[4] This solution should be freshly prepared.
- Calibration Standards (0.05 100 μg/L):
 - Perform serial dilutions of the mixed standard working solution to prepare a series of calibration standards at concentrations such as 0.05, 0.1, 0.5, 1, 5, 10, 50, and 100 µg/L.
 [4]
 - 2. For matrix-matched calibration, the final dilution step should be performed in a blank matrix extract that has undergone the full sample preparation procedure.[9]

Sample Preparation Protocol for Honey, Milk, and Tea

Objective: To extract **Echimidine N-oxide** and other PAs from complex food matrices and purify the extract for LC-MS/MS analysis.

Materials:

- Homogenized sample (Honey, Milk, or Tea)
- Extraction Solution: 2% formic acid in water[4] or 0.05 M sulfuric acid in 50% methanol[10]
- Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange)[10]
- SPE Conditioning Solvent: Methanol
- SPE Equilibration Solvent: 2% formic acid in water
- SPE Wash Solvent: 2% formic acid in water, followed by methanol
- SPE Elution Solvent: 5% ammonia in methanol[3]
- Centrifuge tubes (50 mL)
- High-speed refrigerated centrifuge



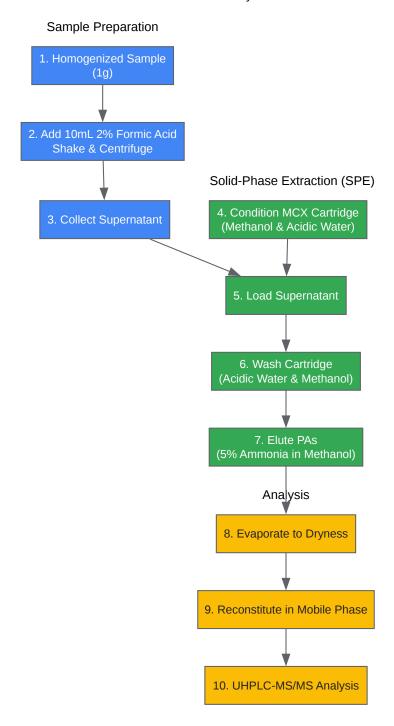
0.22 μm syringe filters (hydrophilic PTFE)

Procedure:

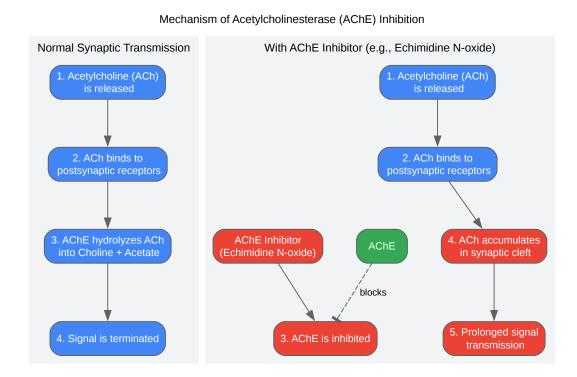
- Extraction:
 - 1. Weigh 1.0 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[4]
 - 2. Add 10 mL of the extraction solution (2% formic acid in water).[4]
 - 3. Shake vigorously for 15 minutes.
 - 4. Centrifuge at 10,000 rpm for 10 minutes at 30°C.[4]
 - 5. Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - 1. Condition the Oasis MCX SPE cartridge with 5 mL of methanol, followed by 5 mL of 2% formic acid in water. Do not allow the cartridge to dry.
 - 2. Load the supernatant from the extraction step onto the SPE cartridge.
 - 3. Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol.
 - 4. Elute the target analytes (including **Echimidine N-oxide**) with 5 mL of 5% ammonia in methanol.
- Final Preparation:
 - 1. Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - 2. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
 - 3. Filter the reconstituted solution through a 0.22 μm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[4]



Workflow for PA Analysis







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